Rh(Phi)2(bpy)3+

Übersicht

Beschreibung

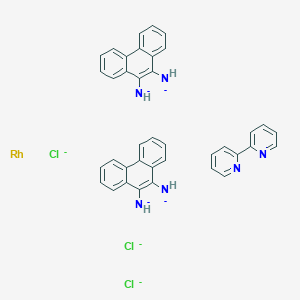

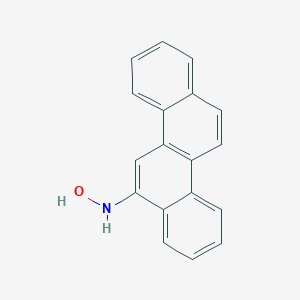

“Rh(Phi)2(bpy)3+” is a complex where “phi” represents phenanthrenequinone diimine and “bpy” represents bipyridyl . This complex is known to bind DNA by intercalation in the major groove . It cleaves DNA with high sequence neutrality upon photoactivation .

Synthesis Analysis

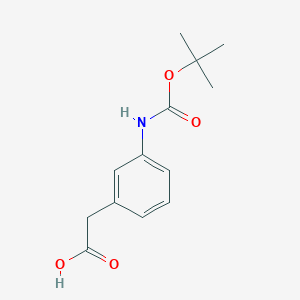

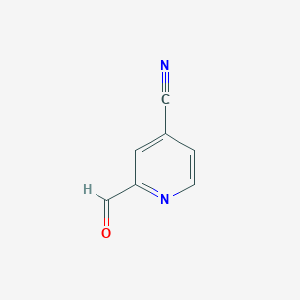

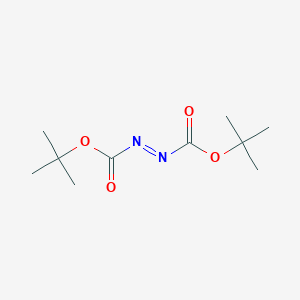

The synthesis and tethering of “Rh(Phi)2(bpy)3+” to DNA has been described in various studies . It’s used in high-resolution photofootprinting of proteins or small drugs bound to DNA .

Molecular Structure Analysis

The molecular structure of “Rh(Phi)2(bpy)3+” is characterized by its ability to bind DNA by intercalation in the major groove . The complex is rigid and binds to the DNA sequence .

Chemical Reactions Analysis

“Rh(Phi)2(bpy)3+” is known for its role in DNA photofootprinting . Upon photoactivation, it cleaves DNA in a sequence-neutral fashion . This property makes it a useful tool in studying DNA-protein interactions .

Wissenschaftliche Forschungsanwendungen

DNA Photocleavage and Photooxidation:

- Rh(Phi)2(bpy)3+ complexes have been explored for their ability to cleave and photooxidize DNA. They exhibit ligand-centered (LC) excited states which are quenched by purine DNA bases, indicating potential applications in DNA interaction studies (Turro et al., 1998).

- These complexes have shown sequence-specific recognition of DNA, intercalating in the major groove and promoting strand scission upon UV light exposure. The shape of these complexes plays a significant role in DNA recognition and reaction (Sitlani & Barton, 1994).

Photocleavage Patterns and DNA Binding:

- Studies have shown that Rh(Phi)2(bpy)3+ binds to double helical DNA avidly, with different binding modes and affinities depending on the sequence. This compound's ability to unwind double helical DNA and its photochemical properties make it a valuable tool for studying DNA interactions (Sitlani et al., 1992).

Mismatch Recognition in DNA:

- This compound has been shown to be effective in recognizing and photocleaving at DNA base mismatches, suggesting its potential as a tool for mutation detection or as a chemotherapeutic agent (Jackson et al., 1999).

Applications in Metallointercalator-DNA Conjugates:

- Research has been conducted on conjugates of metallointercalators with DNA, using compounds like Rh(Phi)2(bpy)3+. These conjugates have been used to study long-range DNA-mediated charge transfer and to probe DNA interactions (Holmlin et al., 1999).

Photoinduced Electron Transfer Reactions:

- Studies have compared photoinduced electron transfer reactions of Rh(Phi)2(bpy)3+ in different environments, such as DNA and micelles, highlighting the complex's potential in understanding photochemical processes (Arkin et al., 1996).

Transcription Inhibition:

- Rh(Phi)2(phen)3+ has been found to increase the melting temperature of duplex DNA and inhibit transcription in vitro, indicating its potential in studies related to DNA transcription processes (Fu & Turro, 2001).

Wirkmechanismus

The mechanism of action of “Rh(Phi)2(bpy)3+” involves the cleavage of DNA upon photoactivation . The complex is covalently tethered to DNA, and upon photolysis at 365 nm, an electron hole is injected directly into the DNA base stack . This results in localization and irreversible damage to the 5’-G of a 5’-GG-3’ doublet, the most oxidatively sensitive site in DNA .

Eigenschaften

IUPAC Name |

(10-azanidylphenanthren-9-yl)azanide;2-pyridin-2-ylpyridine;rhodium;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H10N2.C10H8N2.3ClH.Rh/c2*15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8,15-16H;1-8H;3*1H;/q2*-2;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDXSUBZYYEEHD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Cl3N6Rh-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121174-98-9 | |

| Record name | Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121174989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

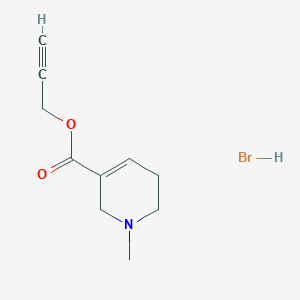

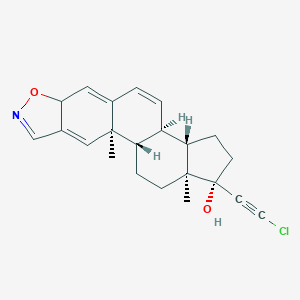

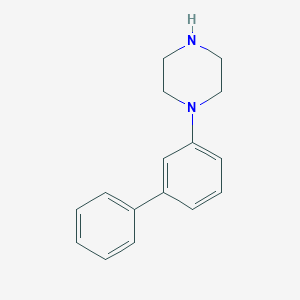

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)